molecular formula C20H22O2 B389913 4-Cyclohexylphenyl 3-methylbenzoate

4-Cyclohexylphenyl 3-methylbenzoate

Cat. No.: B389913
M. Wt: 294.4g/mol
InChI Key: HFXLYKBBFVTWJW-UHFFFAOYSA-N
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Description

4-Cyclohexylphenyl 3-methylbenzoate is an aromatic ester compound characterized by a 3-methylbenzoate moiety esterified to a 4-cyclohexylphenyl group. The cyclohexyl substituent introduces significant steric bulk and lipophilicity, while the methyl group at the benzoate’s meta position acts as an electron-donating group (EDG).

Properties

Molecular Formula

C20H22O2

Molecular Weight

294.4g/mol

IUPAC Name

(4-cyclohexylphenyl) 3-methylbenzoate

InChI

InChI=1S/C20H22O2/c1-15-6-5-9-18(14-15)20(21)22-19-12-10-17(11-13-19)16-7-3-2-4-8-16/h5-6,9-14,16H,2-4,7-8H2,1H3

InChI Key

HFXLYKBBFVTWJW-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)C3CCCCC3

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)C3CCCCC3

Origin of Product

United States

Comparison with Similar Compounds

Electronic Effects: Substituent Influence on Reactivity

  • Methyl 3-Methylbenzoate (M3MB): This compound shares the 3-methylbenzoate core with the target molecule. However, in 4-cyclohexylphenyl 3-methylbenzoate, the cyclohexylphenyl group may further stabilize the ester bond through steric shielding, reducing susceptibility to nucleophilic attack .
  • Benzyl Benzoate (BB) : Lacking substituents on either aromatic ring, BB exhibits neutral electronic effects. In contrast, the cyclohexyl group in the target compound increases lipophilicity (higher logP), which could enhance membrane permeability in biological systems .

Steric and Solubility Considerations

  • For this compound, the cyclohexyl group’s size may similarly allow high-yield synthesis while reducing solubility in polar solvents compared to smaller analogs like M3MB .
  • Methyl 4-(Cyclopropylmethoxy)-3-Hydroxybenzoate: The corrected structure in highlights the importance of substituent positioning.

Molecular Weight and Lipophilicity Trends

The table below summarizes key differences inferred from structural analogs:

Compound Substituent (Position) Electronic Effect Molecular Weight* logP (Predicted)
This compound 3-methyl (benzoate), 4-cyclohexylphenyl EDG ~340.5 ~5.2
Methyl 3-methylbenzoate (M3MB) 3-methyl (benzoate) EDG 150.2 ~2.1
Benzyl benzoate (BB) None (simple ester) Neutral 212.2 ~3.1
4-(Benzyloxy)-3-phenethoxyphenol (C3) Benzyloxy, phenethoxy (phenol) Mixed EDG/EWG 348.4 ~3.8

*Calculated using atomic masses.

Key Findings and Implications

Steric Shielding : The cyclohexyl group in this compound likely enhances stability against enzymatic or chemical degradation compared to smaller esters like M3MB, making it a candidate for prolonged-release formulations .

Lipophilicity: The compound’s high logP suggests preferential solubility in nonpolar media, which could be advantageous in hydrophobic matrix systems or lipid-based drug delivery .

Synthetic Feasibility : High-yield syntheses of bulky analogs (e.g., C3 in ) indicate that efficient routes exist for similar compounds, though purification may require specialized techniques due to low polarity .

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